molecular formula C11H15N B14465430 Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- CAS No. 72928-05-3

Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-

Cat. No.: B14465430
CAS No.: 72928-05-3
M. Wt: 161.24 g/mol
InChI Key: LCCCGWWVPRIPBC-UHFFFAOYSA-N
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Description

Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- is a chemical compound with the molecular formula C11H15N. It is characterized by a bicyclic structure, which includes a norbornene ring system fused with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method includes the use of a Grignard reagent, which reacts with a nitrile to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism by which Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Properties

CAS No.

72928-05-3

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylidene)butanenitrile

InChI

InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-10H,2-4,6-7H2,1H3

InChI Key

LCCCGWWVPRIPBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2CCC1C2)CC#N

Origin of Product

United States

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